molecular formula C10H11NO B1267454 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 3470-53-9

6-Amino-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No. B1267454
CAS RN: 3470-53-9
M. Wt: 161.2 g/mol
InChI Key: BEVVUJBVEXJGKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one and its derivatives involves multiple steps, starting from basic naphthalene compounds. Göksu et al. (2003) reported a concise synthesis from naphthalene-2,3-diol in seven steps with an overall yield of 44% (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003). This process includes methylation, Friedel-Crafts acylation, a haloform reaction, Birch reduction, and a Curtius reaction followed by hydrogenolysis and demethylation. Another approach by Göksu et al. (2006) involves a four-step synthesis from 5,6-dimethoxynaphthalene-2-carboxylic acid with a 60% overall yield (Göksu, SeÇen, & Sütbeyaz, 2006).

Molecular Structure Analysis

The molecular structure of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one plays a crucial role in its reactivity and interaction with various receptors or chemical entities. Studies involving NMR and X-ray crystallography have been conducted to understand the conformation and electronic distribution within the molecule. For instance, the study of the reactivity of related compounds and their molecular structures provides insights into the steric and electronic demands of the molecule (Lee, Lee, Chung, & Lee, 1995).

Chemical Reactions and Properties

The chemical reactivity of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one is influenced by its amino and ketone functional groups. It can undergo various reactions, including nucleophilic substitutions, condensations, and redox reactions. Nichols et al. (1984) discussed how the methylation of the amino group affects its dopamine agonist activity, highlighting the compound's sensitivity to structural modifications (Nichols, Jacob, Hoffman, Kohli, & Glock, 1984).

Scientific Research Applications

Chiral Auxiliary in Asymmetric Reactions

6-Amino-1,2,3,4-tetrahydronaphthalen-1-one has been employed as a chiral auxiliary in asymmetric Reformatsky reactions. Specifically, (1S,2S)-1-Amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene, synthesized from naphthalene, is used in Reformatsky-type reactions between α-bromoacyloxazolidinone and carbonyl compounds (Orsini et al., 2005).

Synthesis of Dopaminergic Drugs

This compound plays a crucial role in the synthesis of dopaminergic drugs. A notable example is the synthesis of racemic 2-amino-1,2,3,4-tetrahydronaphthalene-5,6-diol (5,6-ADTN) from 5,6-dimethoxynaphthalene-2-carboxylic acid (Göksu et al., 2006).

Investigation of Central Serotonergic and Dopaminergic Systems

Various amino-substituted derivatives of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one have been synthesized to study their effects on central serotonergic (5-HT1A) and dopaminergic (D2) systems (Stjernlöf et al., 1993).

Development of Cardiovascular Agents

The compound has been investigated in the context of developing cardiovascular agents. For instance, derivatives like trans-6-Hydroxy-2-(1-methyl-3-phenylpropyl) amino-1, 2, 3, 4-tetrahydronaphthalen-1-ol have been synthesized and tested for vasodilating activity and β-blocking activity (Miyake et al., 1983).

Cardiac and Pressor/Depressor Activities

N-Aralkyl substitutions of amino derivatives of this compound have been explored for their effects on cardiac inotropic/chronotropic and blood pressure activity, revealing insights into the structural modifications and their impact on biological activity (Gorczynski et al., 1981).

Study of Binding to Brain Receptors

This compound has been used to study binding to brain receptors, particularly its association with dopamine receptors. Specific binding studies with 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene on rat brain synaptic membranes have provided insights into dopamine-sensitive adenylate cyclase stimulation and receptor interactions (Roberts et al., 1977).

Safety And Hazards

This compound is not intended for human or veterinary use and is recommended for laboratory use only . It is toxic if swallowed . It is advised to ensure adequate ventilation, use personal protective equipment as required, avoid dust formation, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

6-amino-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVVUJBVEXJGKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)N)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40320931
Record name 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1,2,3,4-tetrahydronaphthalen-1-one

CAS RN

3470-53-9
Record name 3470-53-9
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Record name 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one
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Synthesis routes and methods

Procedure details

Concentrated hydrochloric acid (250 ml) was added to 6-acetamido-1-tetralone (20.0 g, 98.4 mmol), which was stirred at 100° C. for 1 hour. The solvent was distilled out under reduced pressure. Ethyl acetate was added to the residue, which was washed with aqueous potassium carbonate solution and saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and then the solvent was distilled out under reduced pressure. The residue was powdered with ethyl acetate and isopropyl ether, to give the titled compound (14.5 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
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Number of citations: 9 onlinelibrary.wiley.com
TG Seisany - 2022 - search.proquest.com
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T Golkar Seisany - 2022 - escholarship.mcgill.ca
L'introduction des antibiotiques en utilisation clinique a révolutionné le traitement de nombreuses maladies infectieuses d'origine bactérienne. La découverte de la pénicilline a lancé …
Number of citations: 0 escholarship.mcgill.ca

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